Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, characterized by its unique combination of halogenated and carboxylate functional groups. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly as an inhibitor of DNA topoisomerase II, which plays a crucial role in cell division and DNA replication. Its chemical structure includes a bromine atom, a chlorine atom, and a fluorine atom, contributing to its reactivity and interaction with biological targets .
The compound is synthesized through various chemical processes in laboratory settings, and it can be sourced from chemical suppliers specializing in pharmaceutical intermediates. The CAS number for ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate is 953803-84-4, which aids in its identification in chemical databases .
The synthesis of ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate typically involves several steps that may include:
The synthesis may employ reagents such as thionyl chloride for cyclization and various halogenating agents for introducing bromine, chlorine, and fluorine atoms. Reaction conditions are carefully controlled to optimize yield and purity .
The molecular formula of ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate is , with a molecular weight of approximately 332.55 g/mol. The structure features a quinoline ring with the following substituents:
The compound's InChI key is KGXQUPKOFCIFDQ-UHFFFAOYSA-N, which facilitates its identification in chemical databases .
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate can undergo various chemical reactions:
Common reagents used in these reactions include sodium methoxide for substitution and potassium permanganate for oxidation. Reaction conditions such as temperature, solvent choice, and catalyst presence are critical for achieving desired outcomes .
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate primarily exerts its biological effects by interacting with DNA topoisomerase II. This enzyme is essential for managing DNA topology during replication and transcription processes. By inhibiting this enzyme, the compound can disrupt normal cellular functions, leading to potential antitumor effects.
The binding affinity of the compound to the enzyme influences its efficacy as an inhibitor. Studies have shown that modifications in the substituents on the quinoline ring can significantly alter its biological activity .
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate is typically stored under inert conditions at temperatures between 2°C and 8°C to maintain stability. It exhibits a warning label due to potential hazards associated with handling halogenated compounds.
The compound has notable solubility characteristics influenced by its functional groups. It may exhibit reactivity under specific conditions due to the presence of halogens, making it suitable for further chemical transformations .
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate has significant applications in scientific research, particularly in:
The strategic incorporation of halogens at specific positions on the quinoline core is critical for directing regioselective downstream reactions in pharmaceutical synthesis. Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate exemplifies this design principle, where each halogen serves a distinct purpose: chlorine at C4 acts as a leaving group for nucleophilic displacement, bromine at C6 enables cross-coupling reactions (e.g., Suzuki-Miyaura), and fluorine at C7 modulates electronic properties and directs metal-catalyzed functionalization [1] [5]. This multi-halogenation pattern creates a versatile synthetic intermediate with orthogonal reactivity domains.
The compound’s molecular descriptors—LogP of 3.97, TPSA of 39.19 Ų, and absence of H-bond donors—highlight its lipophilic character, favoring membrane permeability in bioactive molecules [1]. These properties arise directly from halogen positioning: the C6 bromine contributes significant steric bulk, while the C7 fluorine enhances ring electron deficiency, both factors influencing crystallization behavior and solubility profiles.
Table 1: Influence of Halogen Position on Key Properties of Structural Isomers
Compound | CAS Number | Molecular Weight | C6 Substituent | C7 Substituent | C8 Substituent | Distinctive Reactivity |
---|---|---|---|---|---|---|
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate | 953803-84-4 | 332.55 | Br | F | H | Bromine enables C6 cross-coupling |
Ethyl 8-bromo-4-chloro-6-fluoroquinoline-3-carboxylate | 1037139-35-7 | 332.55 | F | H | Br | Altered borylation regioselectivity |
Ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate | 1956331-75-1 | 332.55 | F | Br | H | Competitive borylation at C5/C8 |
Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate | 77779-49-8 | 253.67 | H | H | F | Limited to electrophilic substitution |
Source: Structural data compiled from [1] [2] [3]
Regioselective cyclization remains a fundamental challenge in quinoline synthesis due to competing reaction pathways. The Gould-Jacobs cyclization of meta-substituted anilines—precursors to 6,7-disubstituted quinolines—often yields mixtures of C5/C7 brominated isomers when using unoptimized conditions [6]. However, this issue is mitigated in Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate synthesis through sequential halogen introduction:
This sequence ensures a regioselective synthesis absent in non-halogenated analogs like Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate (CAS 77779-49-8), which require harsh bromination conditions yielding unselective mixtures [6]. The synthetic route capitalizes on fluorine’s ability to template molecular architecture prior to bromine/chlorine incorporation.
The C7-fluorine in Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate exerts two critical functions: electronic modulation of the quinoline ring and steric guidance for metal-catalyzed C–H activation. Iridium-catalyzed borylation using [Ir(OMe)COD]₂/dtbbpy selectively functionalizes the C5 position (adjacent to C6-bromine) due to fluorine’s ability to increase acidity at this site . This regioselectivity contrasts sharply with non-fluorinated analogs, which exhibit preferential C3 borylation.
Table 2: Optimization of Iridium-Catalyzed Borylation Adjacent to Fluorine
Entry | B₂pin₂ (equiv) | Catalyst (mol %) | Ligand | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|---|---|
1 | 1.1 | 3.0 | dtbbpy | THF | 80 | >99 |
2 | 1.1 | 3.0 | dtbbpy | MTBE | 60 | 70 |
3 | 1.5 | 3.0 | phen | THF | 80 | 91 |
4 | 0.75 | 3.0 | dtbbpy | THF | 80 | 89 |
Source: Adapted from borylation optimization studies
In cyclization pathways, fluorine’s strong electron-withdrawing nature facilitates:
This directing capability enables the synthesis of complex quinolone antibiotics, as demonstrated by the acid-catalyzed hydrolysis of borylated intermediates to fluoroquinolone cores (68-82% yield) . The synergy between fluorine and adjacent halogens creates a predictable template for late-stage diversification unavailable in mono-halogenated quinolines.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: